5-Fluoro-2-(2-methoxyphenyl)benzoic acid CAS 394-04-7 properties
5-Fluoro-2-(2-methoxyphenyl)benzoic acid CAS 394-04-7 properties
An In-Depth Technical Guide to 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methoxybenzoic acid, CAS 394-04-7, is a fluorinated aromatic carboxylic acid that has emerged as a critical building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a fluorine atom and a methoxy group, imparts unique electronic properties and conformational constraints that are highly valuable in the design of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, in-depth spectroscopic analysis, and its pivotal role as a key starting material in the synthesis of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. The methodologies and data presented herein are intended to equip researchers and drug development professionals with the field-proven insights necessary for its effective utilization in their synthetic and medicinal chemistry programs.
Introduction: A Versatile Building Block in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, pKa, and binding affinity. 5-Fluoro-2-methoxybenzoic acid is an exemplar of a fluorinated building block whose utility has been prominently demonstrated in the development of advanced therapeutics. The ortho-methoxy group influences the conformation of the carboxylic acid, while the para-fluoro substituent significantly alters the electronic landscape of the aromatic ring. This distinct combination of features makes it an attractive intermediate for creating complex molecular architectures. Its most notable application is in the synthesis of Pirtobrutinib, a non-covalent BTK inhibitor used to treat mantle cell lymphoma and chronic lymphocytic leukemia[1][2][3]. This guide serves as a senior application scientist's perspective on the core technical attributes of this important molecule.
Physicochemical and Structural Properties
5-Fluoro-2-methoxybenzoic acid is typically supplied as an off-white to white crystalline solid[1][4]. A summary of its key physical and chemical properties is provided in Table 1, compiled from various authoritative sources. These properties are fundamental for designing reaction conditions, purification strategies, and formulation studies.
Table 1: Physicochemical Properties of 5-Fluoro-2-methoxybenzoic acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 394-04-7 | |
| Molecular Formula | C₈H₇FO₃ | [5] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | Off-white to white solid/powder | [1][4] |
| Melting Point | 87-91 °C | [5][6] |
| Boiling Point | 294.0 ± 20.0 °C at 760 mmHg | [5] |
| Solubility | Insoluble in water | [4][5] |
| pKa (Predicted) | 3.75 ± 0.10 | [5] |
| Density (Predicted) | 1.307 g/cm³ | [5] |
| InChI Key | WPXFJBPJUGMYOD-UHFFFAOYSA-N |
| SMILES | COc1ccc(F)cc1C(O)=O | |
Synthesis and Chemical Reactivity
The reliable synthesis of 5-Fluoro-2-methoxybenzoic acid is crucial for its application in multi-step drug manufacturing processes. Furthermore, its principal reactivity pattern involves the carboxylic acid moiety, which is typically activated for subsequent amide bond formation.
Laboratory Scale Synthesis via Ester Hydrolysis
A common and high-yielding laboratory preparation involves the saponification of the corresponding methyl ester, methyl 5-fluoro-2-methoxybenzoate. This approach is favored for its operational simplicity and the high purity of the resulting product.
Rationale: The choice of a strong base like potassium hydroxide in a polar protic solvent (methanol) ensures efficient cleavage of the ester bond. The reaction is typically run at room temperature to prevent potential side reactions. Progress is monitored by Thin Layer Chromatography (TLC), a self-validating system to ensure the reaction goes to completion before workup. Acidification precipitates the desired carboxylic acid from its water-soluble carboxylate salt, providing a straightforward purification step.
Experimental Protocol: Hydrolysis of Methyl 5-fluoro-2-methoxybenzoate [4]
-
To a solution of methyl 5-fluoro-2-methoxybenzoate (1.0 eq), add a 10% solution of potassium hydroxide (KOH) in methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the disappearance of the starting material using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the resulting residue in water and adjust the pH to 2-3 using a 2M hydrochloric acid (HCl) solution, which will cause a white solid to precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with deionized water to remove residual salts.
-
Dry the solid under vacuum to yield 5-fluoro-2-methoxybenzoic acid (typical yield: ~96%).
Conversion to Acyl Chloride for Amide Coupling
In its role as a precursor to Pirtobrutinib, the carboxylic acid must be activated to facilitate amide bond formation. A standard and highly effective method is its conversion to the corresponding acyl chloride, 5-fluoro-2-methoxybenzoyl chloride.
Rationale: Chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation because their byproducts (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification[7]. This conversion is a critical step that enables the subsequent nucleophilic acyl substitution reaction with an amine to form the stable benzamide linkage found in Pirtobrutinib[3][].
Analytical and Spectroscopic Profile
Table 2: Predicted Spectroscopic Data for 5-Fluoro-2-methoxybenzoic acid
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale / Comments |
|---|---|---|---|
| ¹H NMR | -COOH | ~10.0-13.0 ppm | Broad singlet, deshielded acidic proton.[13] |
| Aromatic (H6) | ~7.8-8.0 ppm | Doublet of doublets, ortho to -COOH. | |
| Aromatic (H3, H4) | ~6.9-7.2 ppm | Multiplet, complex splitting due to F-coupling. | |
| -OCH₃ | ~3.8-4.0 ppm | Singlet, integrating to 3H.[11] | |
| ¹³C NMR | -C=O | ~165-170 ppm | Carboxylic acid carbonyl carbon. |
| C-F | ~158-162 ppm | Large C-F coupling constant expected. | |
| C-OCH₃ | ~155-159 ppm | Carbon bearing the methoxy group. | |
| Aromatic C | ~110-130 ppm | Other aromatic carbons. | |
| -OCH₃ | ~56 ppm | Methoxy carbon.[11] | |
| FT-IR | O-H stretch | 2500-3300 cm⁻¹ | Very broad, characteristic of a carboxylic acid dimer.[11][14] |
| C-H stretch (Aromatic) | 3000-3100 cm⁻¹ | Sharp peaks.[11] | |
| C=O stretch | 1680-1710 cm⁻¹ | Strong, sharp absorption.[11][14] | |
| C-O stretch (Ether) | 1200-1300 cm⁻¹ | Strong absorption for the aryl-ether linkage.[11] | |
| C-F stretch | 1100-1200 cm⁻¹ | Strong absorption. | |
| Mass Spec. | Molecular Ion [M]⁺ | 170 | Corresponds to C₈H₇FO₃⁺. |
| [M-OH]⁺ | 153 | Loss of the hydroxyl radical. | |
| [M-OCH₃]⁺ | 139 | Loss of the methoxy radical. | |
| [M-COOH]⁺ | 125 | Loss of the carboxyl group.[15] |
| | [C₇H₄FO]⁺ | 123 | Decarbonylation of the [M-OH]⁺ fragment. |
Application in Drug Discovery: A Key Intermediate for Pirtobrutinib
The primary driver for the industrial demand for 5-fluoro-2-methoxybenzoic acid is its role as a key starting material for Pirtobrutinib (LOXO-305), a highly selective, non-covalent BTK inhibitor[1][2][]. Pirtobrutinib is effective in patients who have developed resistance to covalent BTK inhibitors, often due to mutations in the Cys481 residue of the kinase[3].
In the synthesis of Pirtobrutinib, 5-fluoro-2-methoxybenzoic acid is used to form the N-arylbenzamide portion of the final molecule. The synthetic sequence involves activating the carboxylic acid (as described in Sec. 3.2) and subsequently coupling it with the primary amine of a complex pyrazole intermediate to form the final amide bond[3][].
Safety and Handling
As a laboratory chemical, 5-fluoro-2-methoxybenzoic acid requires appropriate handling to minimize risk. It is classified as an irritant.
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity — Single Exposure (Category 3), targeting the respiratory system.
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[5].
Conclusion
5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7) is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, reliable synthetic routes, and clear spectroscopic profile make it a dependable building block for complex synthesis. Its integral role in the production of Pirtobrutinib highlights its significance and value to the pharmaceutical industry. This guide has consolidated the essential technical knowledge required by researchers and developers to confidently and effectively incorporate this versatile molecule into their workflows.
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